7-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoethoxy)ethoxy)heptanoic acid
CAS No.:
Cat. No.: VC13695593
Molecular Formula: C24H29N3O9
Molecular Weight: 503.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29N3O9 |
|---|---|
| Molecular Weight | 503.5 g/mol |
| IUPAC Name | 7-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]heptanoic acid |
| Standard InChI | InChI=1S/C24H29N3O9/c28-18-10-9-17(22(32)26-18)27-23(33)15-6-5-7-16(21(15)24(27)34)25-19(29)14-36-13-12-35-11-4-2-1-3-8-20(30)31/h5-7,17H,1-4,8-14H2,(H,25,29)(H,30,31)(H,26,28,32) |
| Standard InChI Key | PTXYFBNBOJXGJO-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCCCCCC(=O)O |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCCCCCC(=O)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Components
The compound features a hybrid architecture combining three distinct moieties:
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2,6-Dioxopiperidin-3-yl group: A six-membered lactam ring with two ketone groups at positions 2 and 6, conferring electrophilic reactivity .
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1,3-Dioxoisoindolin-4-yl group: A bicyclic system with two ketone groups, commonly observed in phthalimide derivatives .
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Heptanoic acid chain: A seven-carbon carboxylic acid linked via a polyethylene glycol (PEG)-like spacer containing ether and amide bonds .
The connectivity between these units is critical for the molecule’s stability and function. The isoindoline ring is substituted at position 4 with an amino group, which forms an amide bond with the PEG spacer. This spacer terminates in the heptanoic acid, providing hydrophilicity and potential conjugation sites .
Molecular Data
Key physicochemical parameters include:
The InChIKey (PTXYFBNBOJXGJO-UHFFFAOYSA-N) and PubChem CID (154727680) further validate its unique identity .
Synthetic Strategy and Characterization
Hypothetical Synthesis
While explicit synthetic details are unavailable, the compound’s structure suggests a multi-step approach:
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Piperidine Ring Formation: Cyclization of glutaric acid derivatives to yield 2,6-dioxopiperidine .
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Isoindoline Construction: Condensation of phthalic anhydride with amines, followed by nitration and reduction to introduce the amino group at position 4.
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Spacer Attachment:
Analytical Characterization
Post-synthesis validation would involve:
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Nuclear Magnetic Resonance (NMR): To confirm proton environments and connectivity.
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Mass Spectrometry: High-resolution MS to verify molecular weight (observed m/z 504.19765 for [M+H]<sup>+</sup> ).
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Chromatography: HPLC for purity assessment, leveraging the predicted collision cross-section data .
Physicochemical and Computational Profiles
Solubility and Reactivity
The PEG spacer and heptanoic acid tail enhance aqueous solubility, while the dioxopiperidine and isoindoline rings contribute to hydrophobic interactions. The compound’s logP (estimated via PubChem tools) suggests moderate lipophilicity, balancing membrane permeability and solubility .
Tandem Mass Spectrometry (MS/MS) Predictions
Collision-induced dissociation patterns for common adducts include:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]<sup>+</sup> | 504.19765 | 216.3 |
| [M+Na]<sup>+</sup> | 526.17959 | 220.5 |
| [M-H]<sup>–</sup> | 502.18309 | 212.9 |
These values aid in metabolite identification and structural confirmation .
Challenges and Future Directions
Synthetic Optimization
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Linker Length: Shorter PEG chains (e.g., 2–3 ethylene glycol units) may improve degradation efficacy, as observed in BTK PROTACs .
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Stereochemical Control: The dioxopiperidine’s chiral center requires precise synthesis to avoid off-target effects.
Biological Validation
Urgent studies needed:
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In Vitro Degradation Assays: Testing against kinases (e.g., BTK, EGFR) using Western blotting.
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Pharmacokinetics: Assessing bioavailability and metabolic stability.
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